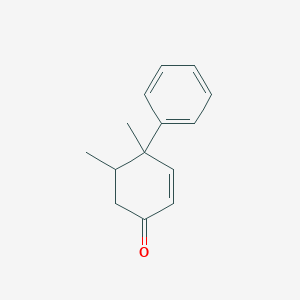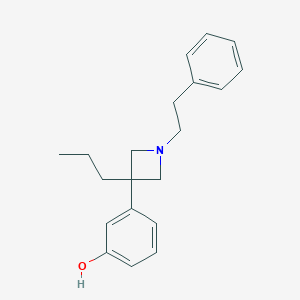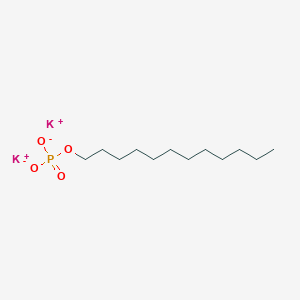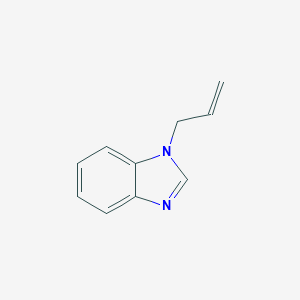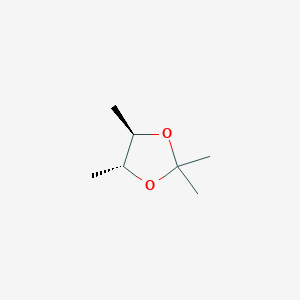
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, also known as TMD, is a cyclic ether that has been widely used in scientific research due to its unique properties. TMD is a colorless liquid with a boiling point of 90°C and a molecular weight of 116.17 g/mol. Its chemical formula is C7H14O2. TMD is a chiral compound, which means that it has two enantiomers, (4R,5R)-TMD and (4S,5S)-TMD. In
Mechanism Of Action
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a cyclic ether that can form hydrogen bonds with water molecules and other polar solvents. Its unique structure allows it to interact with biological molecules, such as proteins and nucleic acids. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can stabilize these molecules by forming hydrogen bonds with them, which can prevent denaturation and degradation.
Biochemical And Physiological Effects
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been shown to have various biochemical and physiological effects. It can enhance the stability and activity of proteins and enzymes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has also been shown to protect biological samples from freeze-thaw damage. In addition, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a cryoprotectant for oocytes and embryos, which can improve their survival rates during cryopreservation.
Advantages And Limitations For Lab Experiments
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many advantages for lab experiments. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples. However, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays.
Future Directions
There are many future directions for (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane research. One area of interest is the development of new (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane derivatives with improved properties. Another area of interest is the use of (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane as a cryoprotectant for stem cells and other cell types. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can also be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a unique compound that has been widely used in scientific research. It has many advantages for lab experiments, including its stability, volatility, and ability to penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many potential applications in the development of new drugs and therapies, as well as in cryopreservation and other areas of research.
Synthesis Methods
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethyl-2-butene with paraformaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (4R,5R)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane and (4S,5S)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, which can be separated using chiral chromatography.
Scientific Research Applications
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been widely used in scientific research due to its unique properties. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples.
properties
CAS RN |
17226-66-3 |
|---|---|
Product Name |
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChI Key |
IWHKRVPYJLOGAW-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
Canonical SMILES |
CC1C(OC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



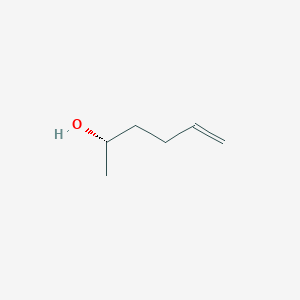
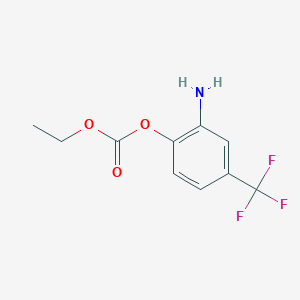
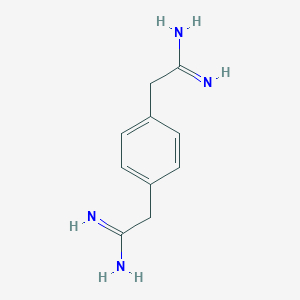

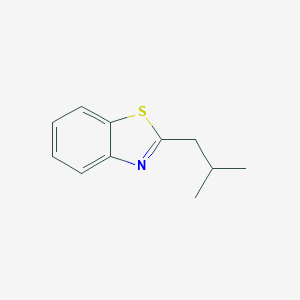
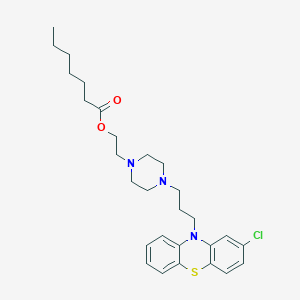
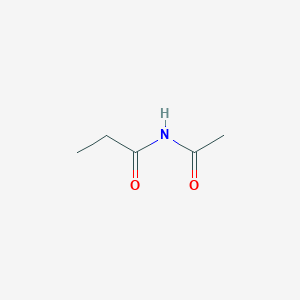
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

